molecular formula C9H12N4O2S B3039331 6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 1017393-78-0

6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B3039331
CAS No.: 1017393-78-0
M. Wt: 240.28 g/mol
InChI Key: GIUWQAIKVXTTRN-UHFFFAOYSA-N
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Description

6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine ( 1017393-78-0) is a high-purity chemical building block designed for medicinal chemistry and drug discovery research. This compound belongs to the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class of fused heterocyclic scaffolds, which are recognized as privileged structures in pharmaceutical development due to their ability to make specific hydrogen-bonding interactions with diverse biological targets . The molecular formula is C9H12N4O2S, with a molecular weight of 240.28 g/mol . The core 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine structure is synthetically accessible through the cyclocondensation of 4-amino-3-mercapto-1,2,4-triazoles with various bielectrophiles . This particular derivative features an isopropyl substituent at the 3-position and a carboxylic acid functional group at the 6-position, which enhances its potential for further synthetic modification and interaction with biological receptors. Research Applications & Biological Relevance: Derivatives of this heterocyclic system have demonstrated a broad spectrum of significant pharmacological activities in scientific literature, making them a compelling focus for research . Key investigated areas include: • Anticancer Agents: Triazolothiadiazine derivatives have been studied as potent activators of caspases and inducers of apoptosis (programmed cell death), a key pathway in cancer therapy . Some analogs have shown promising activity levels approaching or exceeding known chemotherapeutic agents like 5-fluorouracil and cisplatin in preliminary research . • Enzyme Inhibition: This scaffold shows potential for developing inhibitors against various enzymes, including carbonic anhydrases, cholinesterases, and alkaline phosphatases . • Antimicrobial and Anti-inflammatory Activity: Research has also explored the antimicrobial and anti-inflammatory properties of structurally related compounds . This product is offered For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(3-propan-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2S/c1-5(2)8-10-11-9-13(8)12-6(4-16-9)3-7(14)15/h5H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUWQAIKVXTTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1N=C(CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired product but often involve standard laboratory conditions such as room temperature and atmospheric pressure.

Major Products Formed

The major products formed from these reactions include various substituted triazolothiadiazine derivatives, which exhibit enhanced pharmacological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ability to form hydrogen bonds allows it to bind effectively to these targets, modulating their activity . For example, it has been shown to inhibit enzymes like carbonic anhydrase and cholinesterase, contributing to its pharmacological effects .

Comparison with Similar Compounds

Position C-6 Modifications

  • 6-Aryl Derivatives :
    • 113h (6-(p-chlorophenyl)-3-(arylhydrazineyl)) demonstrated 45.44% mean growth inhibition across NCI-60 cancer cell lines, highlighting the importance of electron-withdrawing groups (e.g., Cl) at C-6 for anticancer activity .
    • 6-(4-Methoxyphenyl) Derivatives : Exhibited superior alkaline phosphatase inhibition (IC~50~ < 1 µM) and antibacterial efficacy against Gram-positive bacteria compared to ampicillin .
    • 6-Carboxymethyl Derivatives : The carboxylic acid moiety (e.g., in 3-(3,4,5-trimethoxyphenyl)-6-acetic acid derivatives) enhances solubility and may facilitate salt formation, improving pharmacokinetic profiles .

Position C-3 Modifications

  • 3-Isopropyl vs. 3-(3-Hydroxypropyl) Derivatives: Demonstrated antitumor activity against breast cancer cell lines (MCF-7, MDA-MB-231), suggesting that hydrophilic substituents at C-3 may enhance cytotoxicity . 3-Adamantyl Derivatives: Despite structural bulk, these compounds lacked antiviral activity, underscoring substituent-dependent efficacy .

Pharmacological Activity Profiles

Anticancer Activity

  • 113h (45.44% growth inhibition) outperformed analogs with unsubstituted phenyl rings, emphasizing the role of C-6 electronegative groups .
  • Tubulin Inhibitors (e.g., 4-(6-aryl)phenol derivatives): Exhibited IC~50~ values < 10 µM in MCF-7 cells, with substituent lipophilicity correlating with potency .

Enzyme Inhibition

  • PDE4 Inhibitors: Compound 10 (6-(4-methoxy-3-tetrahydrofuran)phenyl) showed nanomolar inhibition (IC~50~ = 2.1 nM) and >100-fold selectivity over other PDE isoforms, suggesting triazolothiadiazines as potent PDE4 scaffolds .

Antibacterial Activity

  • 6-(5-Nitrophenylfuryl) Derivatives : Displayed MIC values of 12.5–25 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming earlier triazolothiadiazine analogs .

Data Table: Key Triazolothiadiazine Derivatives and Their Properties

Compound ID C-6 Substituent C-3 Substituent Key Activity Notable Findings Reference
113h p-Chlorophenyl Arylhydrazineyl Anticancer 45.44% mean growth inhibition
5c Methyl Ethyl + 4-Cl-arylhydrazono Synthetic stability 84% yield, stable NMR profile
10 4-Methoxy-3-tetrahydrofuran 2,5-Dimethoxyphenyl PDE4 inhibition IC~50~ = 2.1 nM, >100-fold selectivity
23 (PubChem) Carboxymethyl (acetic acid) 3,4,5-Trimethoxyphenyl Undisclosed (structural analog) Enhanced solubility via COOH group
6-(5-Nitrophenylfuryl) 5-(4-Nitrophenyl)furyl Varied aryl Antibacterial MIC = 12.5–25 µg/mL

Biological Activity

6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a compound belonging to the class of triazolothiadiazines, which have garnered attention due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H12N4O2SC_9H_{12}N_4O_2S, with a molecular weight of approximately 238.27 g/mol. The compound features a triazole ring fused with a thiadiazine ring, which contributes to its unique pharmacophoric properties.

The primary mechanism of action for this compound involves the inhibition of various enzymes:

  • Urease : Inhibition leads to the disruption of urea metabolism in microorganisms.
  • Carbonic Anhydrase : This inhibition affects acid-base balance and respiratory functions.
  • Cholinesterase : Inhibition can influence neurotransmission by preventing the breakdown of acetylcholine.

These interactions suggest that the compound may exhibit antimicrobial and neuropharmacological properties.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity against urease-positive bacteria. The inhibition of urease activity is particularly relevant in treating infections caused by Helicobacter pylori and other urease-producing pathogens .

Anticancer Potential

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through the activation of caspases . This property positions it as a potential candidate for cancer therapy.

Enzyme Inhibition

In silico studies have highlighted its role as an inhibitor for several key enzymes involved in metabolic pathways. The inhibition profiles suggest potential applications in managing conditions related to enzyme dysregulation .

Case Studies and Research Findings

A review article compiled various studies focusing on the structure-activity relationship (SAR) of triazolothiadiazines. It was noted that modifications in the chemical structure significantly influence biological activity . Specific derivatives demonstrated enhanced potency against targeted enzymes compared to unmodified compounds.

Compound Target Enzyme Activity
6-(Carboxymethyl)-3-isopropylUreaseInhibitory
6-(Carboxymethyl)-3-isopropylCarbonic AnhydraseInhibitory
6-(Carboxymethyl)-3-isopropylCholinesteraseInhibitory

Pharmacokinetics

Pharmacokinetic studies utilizing molecular modeling suggest favorable absorption and distribution characteristics for this compound. The ability to cross biological membranes enhances its therapeutic potential .

Q & A

Q. What are the optimal synthetic routes for preparing 6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine?

  • Methodological Answer: The compound is synthesized via multi-step heterocyclic condensation. Key steps include:
  • Reacting 4-amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol with phenacyl bromides or isothiocyanates under basic conditions (e.g., KOH/EtOH) to form the triazolothiadiazine core .
  • Purification via column chromatography (silica gel, eluent: CHCl₃/MeOH) and recrystallization from ethanol to isolate the final product .
  • Reaction yields (60–85%) depend on substituent reactivity and solvent polarity optimization .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation and purity assessment?

  • Methodological Answer:
  • 1H/13C NMR (DMSO-d₆): Assign peaks for carboxymethyl (-CH₂COOH, δ ~2.5–3.5 ppm) and isopropyl groups (δ ~1.2–1.4 ppm) .
  • IR Spectroscopy : Confirm thiadiazine ring (C=N stretch at ~1600 cm⁻¹) and carboxylic acid (-COOH at ~2500–3300 cm⁻¹) .
  • HPLC (C18 column, acetonitrile/water gradient): Purity >95% with retention times calibrated against reference standards .

Q. What in vitro assays are recommended for initial biological screening?

  • Methodological Answer:
  • Antibacterial Activity : Microdilution assay (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a positive control .
  • Anticancer Screening : MTT assay on NCI-60 cell lines (e.g., MCF-7 breast cancer), comparing growth inhibition (%) to reference compounds like doxorubicin .

Advanced Research Questions

Q. How do C-6 substituents influence structure-activity relationships (SAR) in anticancer applications?

  • Methodological Answer:
  • Electron-Withdrawing Groups : p-Chlorophenyl at C-6 enhances anticancer activity (e.g., 45.44% mean inhibition in NCI-60 panel) by improving target binding via hydrophobic interactions .
  • Methoxy Substitutions : 4-Methoxyphenyl increases solubility but reduces potency due to steric hindrance with kinase active sites .
  • SAR Validation : Use molecular docking (e.g., AutoDock Vina) to model interactions with enzymes like 14-α-demethylase (PDB: 3LD6) .

Q. What strategies resolve contradictions between in vitro and computational activity predictions?

  • Methodological Answer:
  • Dose-Response Analysis : Re-test compounds at varying concentrations (1–100 µM) to confirm IC₅₀ trends .
  • Target Selectivity Profiling : Compare inhibition across enzyme isoforms (e.g., PDE4A vs. PDE4B) using radioligand binding assays .
  • Metabolite Stability Testing : Incubate compounds in liver microsomes (human/rat) to assess metabolic degradation masking in vitro activity .

Q. How can selective PDE4 inhibition be achieved with triazolothiadiazine derivatives?

  • Methodological Answer:
  • Substituent Engineering : Introducing 2,5-dimethoxyphenyl and tetrahydrofuran-3-yloxy groups at C-6/C-3 improves PDE4A binding (IC₅₀ < 10 nM) via π-π stacking and hydrogen bonding .
  • Selectivity Testing : Screen against a panel of 21 PDE isoforms (e.g., PDE1–PDE11) to confirm >100-fold selectivity for PDE4 .
  • Cellular Validation : Use cAMP accumulation assays in HEK293 cells transfected with PDE4 isoforms to quantify functional inhibition .

Q. What computational approaches validate target engagement and mechanistic hypotheses?

  • Methodological Answer:
  • Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (e.g., PDE4A) for 100 ns to assess binding stability (RMSD < 2 Å) .
  • Free Energy Calculations : Use MM-GBSA to estimate binding affinities (ΔG < -30 kcal/mol) for high-activity derivatives .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at C-3) using software like Schrödinger’s Phase .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 2
6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

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